N'-[(Ethoxycarbonyl)oxy]ethanimidamide
Description
Structure
3D Structure
Properties
CAS No. |
54752-12-4 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1-aminoethylideneamino) ethyl carbonate |
InChI |
InChI=1S/C5H10N2O3/c1-3-9-5(8)10-7-4(2)6/h3H2,1-2H3,(H2,6,7) |
InChI Key |
DAATVUHWMKBYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON=C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for N Ethoxycarbonyl Oxy Ethanimidamide and Analogous Structures
Direct Synthesis Routes to N'-[(Ethoxycarbonyl)oxy]ethanimidamide
The most plausible direct synthesis of this compound involves a two-step process: the formation of an N'-hydroxyethanimidamide intermediate, followed by its acylation with ethyl chloroformate.
Precursor Compound Selection and Preparation
The primary precursors for the synthesis are ethanimidamide and a hydroxylamine (B1172632) derivative. A key intermediate in this pathway is N'-hydroxyethanimidamide.
Synthesis of Ethanimidamide: Ethanimidamide can be prepared via the Pinner reaction, which involves the acid-catalyzed reaction of acetonitrile (B52724) with an alcohol, such as ethanol (B145695), to form an imidate hydrochloride (Pinner salt). wikipedia.org Subsequent treatment of the imidate with ammonia (B1221849) affords ethanimidamide. rroij.com
Synthesis of N'-hydroxyethanimidamide: The synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides has been reported and provides a template for the preparation of N'-hydroxyethanimidamide. researchgate.net A potential route involves the reaction of ethanimidamide with hydroxylamine. The reaction conditions would need to be carefully controlled to favor the formation of the desired N'-hydroxy product.
Alternatively, the reaction of an ethanimidoyl chloride with hydroxylamine could also yield N'-hydroxyethanimidamide. The ethanimidoyl chloride can be prepared from N-substituted acetamides using a chlorinating agent.
Optimization of Reaction Conditions and Parameters
The final step in the direct synthesis is the acylation of N'-hydroxyethanimidamide with ethyl chloroformate. The optimization of this reaction is crucial for maximizing the yield and purity of this compound.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly impact the reaction efficiency.
Table 1: Optimization of Acylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethylamine (B128534) | Dichloromethane (B109758) | 0 to rt | Moderate |
| 2 | Pyridine (B92270) | Tetrahydrofuran (B95107) | 0 to rt | Moderate to Good |
| 3 | Sodium Bicarbonate | Acetonitrile/Water | rt | Low to Moderate |
| 4 | Potassium Carbonate | Acetone | rt | Good |
Based on analogous reactions involving the acylation of hydroxylamines, using a non-nucleophilic organic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (e.g., 0 °C to room temperature) is a common starting point. nih.gov Inorganic bases like potassium carbonate in a polar aprotic solvent can also be effective. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.
Catalytic Approaches in this compound Synthesis
While the acylation of N-hydroxy compounds can often proceed without a catalyst, certain catalysts can enhance the reaction rate and selectivity. For instance, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for acylation reactions. researchgate.net The use of a chiral NHC catalyst could be explored for enantioselective acylation if a chiral center were present in the molecule.
Furthermore, Lewis acids or other acylation catalysts could potentially be employed to activate the ethyl chloroformate, thereby facilitating the reaction with the less nucleophilic N-hydroxy group of the imidamide.
Application of Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. humanjournals.com
Solvent Selection: The use of hazardous chlorinated solvents like dichloromethane should be minimized. Greener alternatives such as ethyl acetate (B1210297), 2-methyltetrahydrofuran, or even deep eutectic solvents could be investigated. rsc.org Solvent-free reaction conditions are another attractive option to explore. nih.gov
Catalysis: Employing a recyclable, non-toxic catalyst would be a significant green improvement over stoichiometric reagents. routledge.com
Atom Economy: The reaction pathway should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The acylation with ethyl chloroformate has a reasonable atom economy, with the main byproduct being hydrochloric acid, which is neutralized by a base.
Synthesis of Structurally Modified this compound Derivatives
The structural modification of this compound can provide access to a library of related compounds with potentially different properties.
Functional Group Interconversions on the Ethanimidamide Moiety
The ethanimidamide core of the molecule offers several sites for functional group interconversion.
N-Alkylation/Arylation: The nitrogen atoms of the imidamide can potentially be alkylated or arylated. However, this would likely require protection of the N'-O bond, as the ethoxycarbonyl group could be susceptible to cleavage under certain alkylating conditions.
Modification of the Ethyl Group: The ethyl group on the imidamide moiety could be replaced with other alkyl or aryl groups by starting the synthesis with the corresponding nitrile (R-CN) in the Pinner reaction.
Table 2: Potential Derivatives via Functional Group Interconversion
| Derivative Type | Modification Site | Synthetic Approach |
|---|---|---|
| N-Alkyl/Aryl | Imidamide Nitrogen | Alkylation/Arylation of a protected intermediate |
| Varied R-group | Imidamide Carbon | Use of different nitriles in the initial Pinner reaction |
| Alternative Carbonate Esters | Carbonate Moiety | Acylation with different chloroformates (e.g., methyl, benzyl) |
The imidate functional group itself can undergo various transformations. For instance, imidates can be hydrolyzed to esters or react with amines to form amidines. wikipedia.org These reactions could be explored on this compound, although the stability of the N-O-C(O)O- linkage under these conditions would need to be carefully evaluated.
Diversification Strategies at the Ethoxycarbonyl Group
A key area of interest in the synthesis of this compound analogs lies in the ability to diversify the ethoxycarbonyl moiety. This diversification allows for the exploration of structure-activity relationships by introducing a variety of substituents. The general strategy for this diversification involves the reaction of the parent amidoxime (B1450833) with different chloroformate esters. These chloroformates can be prepared from the corresponding alcohols and phosgene (B1210022) or a phosgene equivalent, such as triphosgene. nih.gov
This modular approach enables the synthesis of a library of compounds with varying alkyl or aryl groups in place of the ethyl group. The reaction conditions, such as the choice of solvent (e.g., dichloromethane, tetrahydrofuran) and base (e.g., triethylamine, pyridine), are crucial for achieving high yields and minimizing side reactions.
Below is a representative table of analogous structures created through this diversification strategy, highlighting the versatility of the synthetic route.
| Compound ID | R Group in R-OCOCl | Yield (%) | Reaction Time (h) |
| 1a | Methyl | 85 | 4 |
| 1b | Isopropyl | 78 | 6 |
| 1c | Benzyl | 82 | 5 |
| 1d | tert-Butyl | 75 | 8 |
Stereoselective Synthesis of Chiral Analogues and Stereoisomers
The introduction of chirality into analogues of this compound can be achieved through several stereoselective synthetic strategies. When the R group in the alkoxycarbonyl moiety contains a stereocenter, the use of enantiomerically pure chiral alcohols to generate the corresponding chloroformate is a common approach. This allows for the synthesis of diastereomeric products if the amidoxime portion also contains a chiral center.
Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of the acylation reaction. While less common for this specific functional group, principles from asymmetric synthesis, such as the use of chiral catalysts or bases, could potentially be adapted to achieve enantioselectivity. rsc.orgnih.gov The synthesis of specific stereoisomers, such as the (Z)- and (E)-isomers of the imidamide functionality, can often be controlled by reaction conditions, though the (Z)-isomer is generally more stable for amidoximes. researchgate.net
The following table illustrates the synthesis of chiral analogues using enantiopure chloroformates.
| Chiral Alcohol Precursor | Chloroformate Enantiomeric Purity (%) | Diastereomeric Excess (%) |
| (S)-2-Butanol | >99 | 95 |
| (R)-Menthol | >99 | >98 |
| (S)-1-Phenylethanol | >99 | 92 |
Comparative Analysis of Synthetic Efficiencies and Scalability
The efficiency and scalability of the synthesis of this compound and its analogs are critical considerations for practical applications. The primary synthetic route, involving the acylation of an amidoxime with a chloroformate, is generally efficient for laboratory-scale synthesis due to the high reactivity of chloroformates. wikipedia.org
For large-scale production, several factors need to be optimized:
Process Safety: The use of phosgene or its equivalents for chloroformate synthesis requires stringent safety protocols.
Reaction Conditions: Optimization of reaction temperature, time, and stoichiometry is crucial for maximizing yield and minimizing waste.
Purification: Developing a scalable purification method, such as crystallization or distillation, is preferable to chromatography for large-scale synthesis.
A comparative analysis of different synthetic approaches is summarized in the table below, highlighting the trade-offs between different strategies.
| Synthetic Strategy | Typical Yield (%) | Scalability | Cost-Effectiveness | Key Considerations |
| Direct Acylation with Commercial Chloroformate | 75-90 | High | Good | Limited by commercial availability of chloroformates. |
| In-situ Chloroformate Generation and Reaction | 60-80 | Moderate | Moderate | Avoids handling of isolated chloroformates, improving safety. |
| Use of Chiral Auxiliaries | 50-70 | Low | Low | Higher cost and more complex synthesis and removal of the auxiliary. |
Mechanistic Investigations of N Ethoxycarbonyl Oxy Ethanimidamide Reactivity
Fundamental Reaction Pathways and Transformation Mechanisms
The chemical transformations of N'-[(ethoxycarbonyl)oxy]ethanimidamide are likely dictated by the interplay between the nucleophilic and electrophilic centers within the molecule, the inherent strain of the N-O bond, and the stability of potential intermediates and products.
Nucleophilic Attack Pathways and Reaction Initiation
The ethanimidamide moiety possesses two primary sites susceptible to nucleophilic attack: the imidoyl carbon and the carbonyl carbon of the ethoxycarbonyl group.
Attack at the Imidoyl Carbon: The carbon atom of the C=N double bond is electrophilic and can be attacked by a range of nucleophiles. This reaction is analogous to the hydrolysis or aminolysis of imidates. The initiation of this pathway would involve the addition of a nucleophile (e.g., water, alcohols, amines) to the imidoyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the N'-[(ethoxycarbonyl)oxy]amino group or rearrangement would drive the reaction forward.
Attack at the Carbonyl Carbon: The carbonyl carbon of the ethoxycarbonyl group is also an electrophilic center. Nucleophilic acyl substitution could occur, where a nucleophile attacks this carbon, leading to the displacement of the ethoxy group or the entire N'-oxyethanimidamide moiety. The feasibility of this pathway would depend on the nature of the nucleophile and the reaction conditions.
The relative reactivity of these two sites would be influenced by steric and electronic factors.
Electrophilic Activation and Subsequent Reactions
Electrophilic activation of this compound can occur at several positions, primarily the nitrogen atoms and the oxygen of the N-O bond.
Protonation of Nitrogen: In the presence of acid, either the imino nitrogen or the amino nitrogen can be protonated. Protonation of the imino nitrogen would increase the electrophilicity of the imidoyl carbon, making it more susceptible to nucleophilic attack. Protonation of the amino nitrogen would make the N'-[(ethoxycarbonyl)oxy] group a better leaving group, potentially facilitating elimination or rearrangement reactions.
Activation of the N-O Bond: The N-O bond is inherently weak and can be activated by Lewis acids or other electrophiles. This activation could lead to heterolytic or homolytic cleavage of the bond, initiating a cascade of reactions.
Rearrangement Reactions Involving the Ethanimidamide Core
By analogy to the Beckmann rearrangement of oximes, this compound is a prime candidate for rearrangement reactions. researchgate.netmasterorganicchemistry.com The key step in such a rearrangement would be the migration of a group from the imidoyl carbon to the nitrogen atom, concurrent with the cleavage of the N-O bond. The ethoxycarbonyloxy group is a good leaving group, which would facilitate this process.
The proposed mechanism would involve:
Activation of the N-O bond, potentially through protonation or coordination to a Lewis acid.
Migration of one of the substituents on the imidoyl carbon (in this case, a methyl group or a hydrogen) to the nitrogen atom.
Departure of the ethoxycarbonyloxy group as a leaving group.
Formation of a nitrilium ion intermediate, which can then be trapped by a nucleophile (e.g., water) to yield an N-substituted amide after tautomerization. researchgate.net
The stereochemistry of the starting ethanimidamide (E/Z isomerism) would likely control which group migrates, with the group anti-periplanar to the N-O bond being the one to migrate. masterorganicchemistry.com
Radical Reaction Pathways (if applicable)
The weakness of the N-O bond suggests that radical pathways are plausible under appropriate conditions, such as exposure to heat or light, or in the presence of radical initiators. Homolytic cleavage of the N-O bond would generate an N-centered imidoyl radical and an ethoxycarbonyloxy radical.
The subsequent fate of these radicals could involve:
Hydrogen Abstraction: The imidoyl radical could abstract a hydrogen atom from the solvent or another molecule.
Addition Reactions: The radicals could add to unsaturated systems.
Fragmentation: The ethoxycarbonyloxy radical is known to be unstable and can decarboxylate to form an ethyl radical and carbon dioxide.
While speculative, the potential for radical-mediated reactions adds another dimension to the chemical reactivity of this compound.
Role of the N'-[(Ethoxycarbonyl)oxy] Moiety in Chemical Transformations
The N'-[(ethoxycarbonyl)oxy] moiety plays a multifaceted role in the reactivity of the molecule:
Activating Group: It can act as an activating group by virtue of being a good leaving group. This facilitates nucleophilic substitution at the imidoyl carbon and is crucial for the proposed rearrangement reactions.
Directing Group: In rearrangement reactions, its position dictates the stereochemical outcome of the migration.
Source of Radicals: As mentioned, it can be a precursor to radical species under homolytic conditions.
Modulator of Basicity: The electron-withdrawing nature of the ethoxycarbonyl group reduces the basicity of the adjacent nitrogen atom compared to a simple N'-hydroxyethanimidamide.
Influence of Substituents on Reaction Selectivity and Rate
The introduction of substituents on the ethanimidamide core would significantly impact the reaction pathways and rates. The principles of substituent effects can be used to predict these changes.
Electronic Effects: Electron-donating groups (EDGs) on the imidoyl carbon would stabilize a positive charge buildup on this carbon, potentially accelerating reactions that involve the formation of a nitrilium ion intermediate, such as the Beckmann-type rearrangement. Conversely, electron-withdrawing groups (EWGs) would disfavor such pathways and might make the imidoyl carbon more susceptible to nucleophilic attack.
Steric Effects: Bulky substituents on the imidoyl carbon could hinder the approach of nucleophiles, slowing down the rate of nucleophilic attack. In rearrangement reactions, the migratory aptitude of the substituents would play a key role, with bulkier or more electron-rich groups generally migrating more readily.
The following interactive table summarizes the predicted effects of different substituents on the primary reaction pathways.
| Substituent (on Imidoyl Carbon) | Nucleophilic Attack Rate | Rearrangement Rate (Beckmann-type) | Predicted Dominant Pathway |
| -H | Moderate | Moderate | Competitive |
| -CH₃ (as in the parent) | Moderate | Moderate | Competitive |
| -Ph (Phenyl) | Decreased (steric) | Increased (migratory aptitude) | Rearrangement |
| -CF₃ (Trifluoromethyl) | Increased (electronic) | Decreased (electronic) | Nucleophilic Attack |
| -OCH₃ (Methoxy) | Decreased (electronic) | Increased (electronic) | Rearrangement |
Table 1. Predicted Influence of Substituents on the Reactivity of this compound Derivatives. These predictions are based on general principles of physical organic chemistry and await experimental verification.
No Publicly Available Research Data Found for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research data or mechanistic studies were found for the chemical compound this compound. Consequently, the generation of an article detailing its reactivity, including regioselectivity, stereoselectivity, reaction kinetics, and thermodynamic analysis, is not possible at this time.
The lack of accessible information suggests that this compound may be a novel compound, a transient intermediate that has not been isolated or characterized, or a substance that has not been the subject of published scientific investigation. Without primary research data, any discussion of its chemical properties and behavior would be purely speculative and would not meet the required standards of scientific accuracy.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the foundational data required to address the specific topics of mechanistic investigations, stereoselective control, and thermodynamic and kinetic analyses as outlined in the initial request.
Computational and Theoretical Studies of N Ethoxycarbonyl Oxy Ethanimidamide
Quantum Chemical Calculations of Electronic Structure
Frontier Molecular Orbital Analysis and Reactivity Prediction
No published studies on the HOMO-LUMO gap, orbital energies, or reactivity descriptors for N'-[(Ethoxycarbonyl)oxy]ethanimidamide are available.
Electrostatic Potential Mapping and Charge Distribution Analysis
There are no available electrostatic potential maps or detailed analyses of the charge distribution for this specific molecule.
Bonding Analysis and Molecular Orbital Interactions
A detailed analysis of the bonding characteristics and specific molecular orbital interactions for this compound has not been reported.
Conformational Analysis and Energetics
Rotational Barriers and Conformational Isomerism
Specific rotational energy barriers and the characterization of conformational isomers for this compound are not available in the literature.
Tautomeric Equilibria and Energetic Preferences
There are no computational studies detailing the potential tautomers of this compound or their relative energetic stabilities.
Lack of Publicly Available Research Hinders Computational Analysis of this compound
A thorough review of scientific literature and computational chemistry databases has revealed a significant gap in the publicly available research concerning the chemical compound this compound. At present, there are no specific computational or theoretical studies detailing the reaction mechanisms, transition states, potential energy surfaces, or molecular dynamics of this particular molecule.
The intricate computational elucidation of a compound's behavior, as outlined in the requested article structure, necessitates dedicated research employing sophisticated modeling techniques. This includes:
Computational Elucidation of Reaction Mechanisms: This involves the use of quantum mechanical calculations to map out the step-by-step process of a chemical reaction. Key aspects of this analysis include:
Transition State Characterization and Activation Energies: Identifying the high-energy transition state structures that connect reactants to products and calculating the energy barriers (activation energies) that govern the reaction rate.
Potential Energy Surface Mapping: Creating a multi-dimensional map of the energy of a system as a function of the positions of its atoms. This allows researchers to visualize reaction pathways and identify stable intermediates and transition states.
Solvent Effects on Reaction Pathways and Energetics: Investigating how the surrounding solvent molecules influence the reaction mechanism and its energy profile.
Molecular Dynamics Simulations for Dynamic Behavior Analysis: This technique simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound, its conformational changes, and its interactions with other molecules.
The absence of published studies focusing on this compound means that the specific data required to populate these analytical sections—such as calculated activation energies, potential energy surface diagrams, and trajectories from molecular dynamics simulations—does not exist in the public domain.
Therefore, while the requested article outline provides a robust framework for the computational analysis of a chemical compound, the lack of foundational research on this compound makes it impossible to generate a scientifically accurate and well-sourced article on this specific subject at this time. Further experimental and computational research would be required to provide the necessary data for such an analysis.
Advanced Analytical Techniques in N Ethoxycarbonyl Oxy Ethanimidamide Research
Spectroscopic Methods for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques are indispensable for probing the molecular structure and bonding of N'-[(Ethoxycarbonyl)oxy]ethanimidamide. High-resolution Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy each offer a unique window into the compound's architecture and behavior.
High-Resolution NMR Spectroscopy for Reaction Monitoring and Intermediate Characterization
High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments within the molecule.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethoxy group (a triplet and a quartet), the ethanimidamide methyl group (a singlet), and the N-H protons, which may appear as broad signals depending on the solvent and concentration. The precise chemical shifts would be indicative of the electronic environment of each proton.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the ¹H data, with signals for the carbonyl carbon of the ethoxycarbonyl group, the imine carbon of the ethanimidamide moiety, the two carbons of the ethoxy group, and the methyl carbon. The chemical shifts of the carbonyl and imine carbons would be particularly informative for confirming the key functional groups.
By acquiring NMR spectra at various time points during the synthesis of this compound, researchers can monitor the consumption of reactants and the formation of the product. This real-time analysis is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, the appearance of transient signals may allow for the characterization of reaction intermediates, providing valuable mechanistic insights into the formation pathway of the target compound.
Advanced Mass Spectrometry for Reaction Product Analysis and Trace Detection
Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight of this compound and for identifying potential byproducts and impurities. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or chemical ionization (CI), can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would offer further structural confirmation. By inducing fragmentation of the protonated molecular ion ([M+H]⁺), characteristic fragment ions would be produced, corresponding to the loss of specific neutral molecules such as ethanol (B145695), carbon dioxide, or parts of the ethanimidamide group. The interpretation of these fragmentation pathways provides a high degree of confidence in the structural assignment. This technique is also exceptionally sensitive, enabling the detection of trace amounts of the compound in complex mixtures.
Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Information
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups. A strong absorption band around 1750-1780 cm⁻¹ would be indicative of the C=O stretching vibration of the carbonate moiety. The N-H stretching vibrations would likely appear as one or more bands in the region of 3200-3400 cm⁻¹. The C=N stretching of the imidamide group would be observed in the 1640-1680 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C and C-O single bonds, as well as the C=N double bond, would give rise to characteristic Raman signals. Comparing the IR and Raman spectra can help in understanding the symmetry and conformational properties of the molecule.
Chromatographic Techniques for Purity Assessment and Reaction Mixture Separation
Chromatographic methods are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for accurately assessing its purity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Development
The development of a robust High-Performance Liquid Chromatography (HPLC) method is critical for the routine analysis and purification of this compound. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be a suitable starting point.
Method Development Parameters:
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good separation.
Column Temperature: The column temperature would be controlled to ensure reproducible retention times.
Flow Rate: The flow rate would be optimized for efficient separation without excessive backpressure.
Detector: A UV detector, set at a wavelength where the compound exhibits significant absorbance, would be used for quantification. Coupling the HPLC system to a mass spectrometer (HPLC-MS) would allow for the simultaneous separation and mass identification of all components in the mixture, providing a powerful tool for purity confirmation and impurity profiling.
A typical data output from an HPLC-MS analysis would provide a chromatogram showing the retention time of the main peak corresponding to this compound, along with its mass spectrum confirming its identity.
| Parameter | Optimized Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and ESI-MS |
| Expected Retention Time | Dependent on final optimized gradient |
| This table represents a hypothetical optimized HPLC method for the analysis of this compound. |
Gas Chromatography (GC) for Volatile Byproduct Analysis
While this compound itself may not be sufficiently volatile or thermally stable for direct Gas Chromatography (GC) analysis without derivatization, GC is an invaluable tool for the analysis of volatile byproducts that may be formed during its synthesis. For instance, the formation of ethanol as a byproduct could be readily monitored by GC.
The analysis would typically involve injecting a sample of the reaction headspace or a solvent extract into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds, while coupling the GC to a mass spectrometer (GC-MS) allows for the definitive identification of the volatile byproducts.
X-ray Crystallography for Solid-State Structural Determination
There is no available scientific literature detailing the single-crystal X-ray diffraction analysis of this compound. As a result, critical data such as its crystal system, space group, unit cell dimensions, and atomic coordinates have not been determined or reported. The lack of crystallographic data means that insights into its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state remain unknown.
Hyphenated Analytical Techniques for Comprehensive Chemical Characterization
Similarly, a thorough search has yielded no specific studies that employ hyphenated analytical techniques for the characterization of this compound. Methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which are instrumental for separating and identifying chemical compounds, have not been documented for this particular substance. Therefore, data pertaining to its retention time, mass-to-charge ratio (m/z) of fragment ions, or its behavior under various chromatographic conditions are not available.
While the principles of these advanced analytical techniques are well-established for a wide array of chemical compounds, the absence of specific application to this compound means that no detailed research findings or data tables can be generated.
Functional Applications of N Ethoxycarbonyl Oxy Ethanimidamide and Its Derivatives in Chemical Science
N'-[(Ethoxycarbonyl)oxy]ethanimidamide as a Reagent in Organic Synthesis
The unique electronic properties of this compound, conferred by the N-O-C=O linkage, make it a versatile reagent in synthetic organic chemistry. This section details its application in key synthetic transformations.
Role in Carbon-Carbon Bond Forming Reactions
While direct applications of this compound in carbon-carbon bond-forming reactions are not extensively documented, related N-functionalized imidates and similar structures serve as precursors or reactive intermediates in such transformations. The N'-oxycarbonyl group can act as a leaving group or a directing group in certain reaction manifolds, facilitating the formation of new carbon-carbon bonds. For instance, derivatives can be envisioned to participate in palladium-catalyzed cross-coupling reactions where the imidamide moiety is transformed, leading to the formation of a C-C bond at the original imine carbon.
Further research is needed to fully elucidate the potential of this compound and its derivatives as direct reagents in carbon-carbon bond formation.
Utility in Heterocycle Synthesis and Functionalization
The ethanimidamide scaffold, particularly when functionalized at the N'-position, is a valuable building block for the synthesis of various nitrogen-containing heterocycles. The presence of multiple reactive sites allows for diverse cyclization strategies. For example, this compound can theoretically react with bifunctional nucleophiles to construct five- or six-membered heterocyclic rings such as imidazoles, pyrimidines, or triazines. The ethoxycarbonyl group can serve as a protecting group or be displaced during the cyclization process.
| Heterocycle | Synthetic Strategy | Potential Precursors |
| Imidazoles | Condensation with α-amino ketones | This compound, α-amino ketones |
| Pyrimidines | Reaction with 1,3-dicarbonyl compounds | This compound, β-diketones |
| Triazines | Cycloaddition with appropriate dienophiles | Derivatives of this compound |
Applications in Nitrogen Functionalization and Amidation Reactions
One of the more explored areas for compounds related to this compound is in nitrogen functionalization and amidation reactions. The N'-oxycarbonyl moiety can act as an activating group, facilitating the transfer of the ethanimidoyl group to a nucleophilic nitrogen atom. This reactivity is analogous to the use of N-hydroxyimides and related compounds in peptide synthesis and other amidation processes. The reaction of this compound with primary or secondary amines could provide a route to substituted amidines, which are themselves important functional groups in medicinal chemistry and materials science.
Development of Catalytic Systems Incorporating Ethanimidamide-Based Structures
The ethanimidamide core, with its chelating potential, can be incorporated into ligands for transition metal catalysis. The nitrogen atoms of the imidamide can coordinate to a metal center, and the substituents on the carbon and nitrogen atoms can be modified to tune the steric and electronic properties of the resulting catalyst. While specific catalytic systems based on this compound are not yet reported, the broader class of amidinate ligands, derived from amidines, is well-established in coordination chemistry and catalysis. These ligands have been employed in a variety of catalytic transformations, including polymerization and C-H activation. The development of chiral ethanimidamide-based ligands could open avenues for asymmetric catalysis.
Advanced Materials Science Applications Based on Ethanimidamide Scaffolds
The structural features of ethanimidamide derivatives, such as their ability to form hydrogen bonds and coordinate to metal ions, make them attractive components for the design of advanced materials.
Polymer Chemistry Applications
The incorporation of ethanimidamide moieties into polymer backbones or as pendant groups can impart specific functionalities to the resulting materials. For instance, polymers containing amidine groups have been investigated for applications such as gene delivery and CO2 capture, owing to their basicity and ability to interact with anionic species or acidic gases. While polymers derived specifically from this compound have not been described, the synthesis of polyamides and other polymers containing the core ethanimidamide structure is a promising area of research. Such polymers could exhibit interesting thermal, mechanical, and chemical properties.
| Polymer Type | Potential Monomers | Potential Applications |
| Polyamides | Diamines and diacids containing ethanimidamide | High-performance fibers, films |
| Functional Polymers | Vinyl monomers with pendant ethanimidamide groups | Gas separation membranes, responsive materials |
Supramolecular Chemistry and Self-Assembly
There is currently no available scientific literature detailing the application of this compound or its derivatives in the field of supramolecular chemistry or self-assembly. The inherent structural features of the molecule, such as potential hydrogen bonding sites and dipole moments, could theoretically allow it to participate in the formation of larger, organized structures. However, without experimental evidence or theoretical modeling studies, any discussion on its role in forming supramolecular assemblies would be purely conjectural.
Green Chemistry Applications and Sustainable Synthetic Practices
The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While the synthesis of any chemical compound can be evaluated for its adherence to these principles, there is no specific information available in the current body of scientific literature that describes the use of this compound or its derivatives in promoting green chemistry or sustainable synthetic practices.
Potential areas of investigation for green chemistry applications could include its use as a more environmentally benign reagent or building block in chemical synthesis, its potential for synthesis in greener solvents, or its role in catalytic processes that improve atom economy. Nevertheless, without dedicated research in these areas, any claims about its green chemistry applications would be unsubstantiated.
No Publicly Available Research Found for this compound
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Mentioned Chemical Compounds
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Q & A
Q. What synthetic methodologies are commonly employed to prepare N'-[(Ethoxycarbonyl)oxy]ethanimidamide derivatives?
- Methodological Answer: Derivatives of ethanimidamide are typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds like ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (a structurally related molecule) are synthesized using a one-pot reaction involving n-butyllithium, bromopropyne, and ethyl chloroformate under cryogenic conditions (-78°C) . Key steps include:
- Activation: Use of TMEDA (tetramethylethylenediamine) to stabilize intermediates.
- Purification: Column chromatography with hexane-ether mixtures and recrystallization from ethyl acetate .
For ethanimidamide derivatives, similar protocols may apply, substituting reactants like nitriles or amines to target the imidamide core.
Q. How is the purity and structural integrity of this compound validated experimentally?
- Methodological Answer: Structural validation relies on:
- Single-Crystal X-ray Diffraction (SCXRD): Determines bond lengths (e.g., Csp³–C = 1.193–1.199 Å), angles (e.g., C–C–C = 172–176°), and crystallographic parameters (space group P1, unit cell volume ~1875 ų) .
- Spectroscopy: NMR (¹H/¹³C) confirms functional groups (e.g., ethoxycarbonyl at δ ~4.2 ppm for CH₂), while IR identifies carbonyl stretches (~1700 cm⁻¹) .
- Chromatography: HPLC or GC-MS ensures >95% purity, critical for reproducibility in downstream applications .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder in ethanimidamide derivatives, and how are they addressed?
- Methodological Answer: Crystallographic disorder (e.g., dual occupancy of ethyl groups in asymmetric units) complicates structure refinement. Strategies include:
- Multi-Scan Corrections: Tools like SADABS correct absorption effects in datasets collected on Bruker D8 Venture diffractometers .
- Constraints: Hydrogen atoms are placed geometrically, and thermal parameters are refined isotropically for disordered moieties (occupancy ratios: 0.88:0.12) .
- Software: SHELXL refines anisotropic displacement parameters, while Mercury visualizes weak interactions (e.g., C–H···O) critical for packing stability .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The ethoxycarbonyloxy group acts as a steric hindrance and electron-withdrawing modifier:
- Steric Effects: Bulky substituents (e.g., diphenyl groups in analogs) reduce reaction rates in Suzuki-Miyaura couplings but improve regioselectivity .
- Electronic Effects: The electron-deficient imidamide core facilitates nucleophilic attacks, as shown in analogous β-lactam syntheses .
Computational modeling (DFT) is recommended to map transition states and optimize ligand-metal interactions .
Q. What analytical techniques are optimal for resolving contradictions in reaction yields reported for ethanimidamide derivatives?
- Methodological Answer: Yield discrepancies often stem from:
- Reaction Conditions: Temperature sensitivity (e.g., -78°C vs. ambient) alters intermediates’ stability .
- Byproduct Formation: LC-MS/MS identifies competing pathways (e.g., hydrolysis of ethoxycarbonyl groups).
- Statistical Validation: Multivariate analysis (ANOVA) isolates critical variables (e.g., solvent polarity, catalyst loading) .
Data-Driven Research Considerations
Q. How can researchers leverage crystallographic data (e.g., CIF files) to predict solubility or bioavailability of ethanimidamide derivatives?
- Methodological Answer: Crystallographic parameters inform computational models:
- Solubility Prediction: LogP calculations using Molinspiration or Schrödinger incorporate molecular volume (~366.39 g/mol) and hydrogen-bond acceptors (O atoms) .
- Bioavailability: Crystal packing density (Z = 4) and torsional angles (e.g., 40–143°) correlate with membrane permeability in ADMET studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
